Apoptozole Apoptozole Apoptozole, also known as Apoptosis Activator VII, is a selective inhibitor of heat shock protein 70 (Hsp70; 65% inhibition at 200 µM) that acts by blocking its ATPase activity. Apoptozole enhances immune responses to administered antigens. Treatment of mice with Apoptozole elicits production of antibodies with a high IgG2c/IgG1 ratio and stimulates the release of Th1 and Th2-type cytokines, suggesting that Apoptozole activates the Th1 and Th2 immune responses. The ATPase activities of Hsp70 and Hsc70 are known to be responsible for regulation of various biological processes.
Brand Name: Vulcanchem
CAS No.: 1054543-47-3
VCID: VC0519155
InChI: InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43)
SMILES: COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC
Molecular Formula: C33H25F6N3O3
Molecular Weight: 625.6 g/mol

Apoptozole

CAS No.: 1054543-47-3

Cat. No.: VC0519155

Molecular Formula: C33H25F6N3O3

Molecular Weight: 625.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Apoptozole - 1054543-47-3

Specification

Description Apoptozole, also known as Apoptosis Activator VII, is a selective inhibitor of heat shock protein 70 (Hsp70; 65% inhibition at 200 µM) that acts by blocking its ATPase activity. Apoptozole enhances immune responses to administered antigens. Treatment of mice with Apoptozole elicits production of antibodies with a high IgG2c/IgG1 ratio and stimulates the release of Th1 and Th2-type cytokines, suggesting that Apoptozole activates the Th1 and Th2 immune responses. The ATPase activities of Hsp70 and Hsc70 are known to be responsible for regulation of various biological processes.
CAS No. 1054543-47-3
Molecular Formula C33H25F6N3O3
Molecular Weight 625.6 g/mol
IUPAC Name 4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide
Standard InChI InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43)
Standard InChI Key ZIMMTPFXOMAJTQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC
Canonical SMILES COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC
Appearance Solid powder

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